molecular formula C17H26N6O4 B2651042 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide CAS No. 674354-85-9

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

Cat. No.: B2651042
CAS No.: 674354-85-9
M. Wt: 378.433
InChI Key: ZHCGJUKNXDONEZ-UHFFFAOYSA-N
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Description

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its unique molecular structure, which includes a purine base linked to a piperidine carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.

    Attachment of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethyl iodide or a similar reagent.

    Formation of the Piperidine Carboxamide: The piperidine ring is constructed through a cyclization reaction, and the carboxamide group is introduced via an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-(2-Hydroxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
  • 1-[7-(2-Methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
  • 1-[7-(2-Propoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

Uniqueness

1-[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is unique due to its specific ethoxyethyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-4-27-10-9-23-12-14(20(2)17(26)21(3)15(12)25)19-16(23)22-7-5-11(6-8-22)13(18)24/h11H,4-10H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCGJUKNXDONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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